molecular formula C16H24O3 B12016617 1-(3,4-Dihydroxyphenyl)-1-decanone CAS No. 2754-54-3

1-(3,4-Dihydroxyphenyl)-1-decanone

Katalognummer: B12016617
CAS-Nummer: 2754-54-3
Molekulargewicht: 264.36 g/mol
InChI-Schlüssel: MAAOXUGFTUYHFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dihydroxyphenyl)-1-decanone is an organic compound characterized by the presence of a decanone chain attached to a dihydroxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroxyphenyl)-1-decanone can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with a decanone derivative under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4-Dihydroxyphenyl)-1-decanone undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Esters or ethers.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dihydroxyphenyl)-1-decanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of dihydroxy groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism by which 1-(3,4-Dihydroxyphenyl)-1-decanone exerts its effects involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The dihydroxy groups can scavenge free radicals, thereby reducing oxidative stress.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.

    Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Dihydroxyphenyl)-1-decanone can be compared with other similar compounds, such as:

    1-(3,4-Dihydroxyphenyl)-1-ethanone: A shorter chain analog with similar antioxidant properties.

    1-(3,4-Dihydroxyphenyl)-1-propanone: Another analog with potential anti-inflammatory effects.

    1-(3,4-Dihydroxyphenyl)-1-butanone: Known for its potential anticancer activity.

The uniqueness of this compound lies in its longer decanone chain, which may influence its solubility, bioavailability, and overall biological activity.

Eigenschaften

CAS-Nummer

2754-54-3

Molekularformel

C16H24O3

Molekulargewicht

264.36 g/mol

IUPAC-Name

1-(3,4-dihydroxyphenyl)decan-1-one

InChI

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-9-14(17)13-10-11-15(18)16(19)12-13/h10-12,18-19H,2-9H2,1H3

InChI-Schlüssel

MAAOXUGFTUYHFV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(=O)C1=CC(=C(C=C1)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.